![molecular formula C8H9ClFN B3039853 2-Chloro-4-fluoro-5-methylbenzylamine CAS No. 1365968-65-5](/img/structure/B3039853.png)
2-Chloro-4-fluoro-5-methylbenzylamine
Overview
Description
2-Chloro-4-fluoro-5-methylbenzylamine is a chemical compound with the molecular formula C8H9ClFN . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-5-methylbenzylamine consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The average mass is 173.62 Da . For more detailed structural analysis, quantum chemical calculations and Hirshfeld surface analysis can be performed .Scientific Research Applications
Metabolism and Biochemical Reactions : One study investigated the metabolism of halogenated methylanilines, including compounds similar to 2-Chloro-4-fluoro-5-methylbenzylamine, in rat liver microsomes. This research found that side-chain C-hydroxylation and N-hydroxylation were key metabolic pathways, and the type of halogen substituent significantly influenced the rate of metabolism (Boeren et al., 1992).
Synthesis and Chemical Reactions : A study on the synthesis of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines, which are structurally related to 2-Chloro-4-fluoro-5-methylbenzylamine, reveals how these compounds can be used in the synthesis of complex organic structures (Clark & Jahangir, 1991).
Synthetic Applications in Pesticide Preparation : Another research focused on the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of 2-Chloro-4-fluoro-5-methylbenzylamine, which is useful in the preparation of pesticides (Xiao-hua Du et al., 2005).
Intermolecular Interactions in Pharmaceuticals : A study examined intermolecular interactions in biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives, which are related to 2-Chloro-4-fluoro-5-methylbenzylamine. This research aids in understanding the molecular interactions that contribute to pharmaceutical efficacy (Shukla et al., 2014).
Enantiodivergent Synthesis : Research on (S)-(−)-α-Methylbenzylamine, structurally similar to 2-Chloro-4-fluoro-5-methylbenzylamine, as a chiral auxiliary in enantiodivergent synthesis provides insights into creating specific molecular configurations, essential for pharmaceutical applications (Ziółkowski et al., 1999).
Antimicrobial Activity : A study synthesized chloro- and fluoro-substituted thiocarboxyhydrazones, including a compound related to 2-Chloro-4-fluoro-5-methylbenzylamine, and evaluated their antimicrobial activity, indicating potential applications in developing new antibiotics (Liu, 2015).
Safety and Hazards
Safety data sheets indicate that similar compounds can be combustible and cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(2-chloro-4-fluoro-5-methylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,4,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWJZHFCUIDVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoro-5-methylphenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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